Product packaging for Beta-Amyloid (1-28), mouse, rat(Cat. No.:)

Beta-Amyloid (1-28), mouse, rat

Cat. No.: B1578788
M. Wt: 3166.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-Amyloid (1-28) is a peptide fragment derived from the larger Amyloid-beta Precursor Protein (APP), which is central to the study of Alzheimer's disease pathogenesis . This specific 28-amino acid sequence represents the N-terminal segment of the full-length amyloid beta peptide and is a critical tool for investigating the structural biology and aggregation mechanisms of Aβ. The three-dimensional solution structure of Aβ(1-28) reveals that the peptide folds to form a predominantly α-helical structure with a bend centered at residue 12 . A key structural feature is the close proximity of the side chains of histidine-13 and lysine-16 on the same face of the helix, which is believed to constitute a binding motif for heparan sulfate proteoglycans . In research settings, Aβ(1-28) is known to assemble into elongated, fibrillar structures that share antigenic and structural features with the native amyloid filaments found in Alzheimer's disease brains, making it a valuable model for studying fibril formation . Beyond its role in structural studies, this peptide has been shown to have significant functional effects in experimental models; for example, synthetic Aβ(1-28) can inhibit the plasma cholesterol esterification rate in normal human plasma, suggesting a potential link between amyloid beta and cholesterol metabolism . Researchers utilize Beta-Amyloid (1-28), mouse, rat, to explore the early molecular events in the amyloid cascade, including the peptide's role in metal binding , its transition from α-helix to β-sheet conformation , and its broader neurotoxic mechanisms. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Weight

3166.4

sequence

DAEFGHDSGFEVRHQKLVFFAEDVGSNK

Origin of Product

United States

Comparative Molecular and Biological Aspects of Beta Amyloid 1 28 in Mouse and Rat

Amino Acid Sequence Differences Between Mouse/Rat and Human Beta-Amyloid (1-28)

The primary structure of the Beta-Amyloid (1-28) peptide in mice and rats is remarkably similar to the human sequence, with the exception of three key amino acid substitutions. nih.govmdpi.com These differences occur at positions 5, 10, and 13. nih.govresearchgate.net In humans, these positions are occupied by Arginine (Arg), Tyrosine (Tyr), and Histidine (His), respectively. In contrast, the rodent sequence features Glycine (Gly) at position 5, Phenylalanine (Phe) at position 10, and Arginine (Arg) at position 13. nih.gov

These substitutions are significant as they alter the peptide's physicochemical properties. The change from Arginine to Glycine at position 5, Tyrosine to Phenylalanine at position 10, and Histidine to Arginine at position 13 renders the rodent Aβ less prone to aggregation. oup.commedchemexpress.com

PositionHuman Beta-Amyloid (1-28)Mouse/Rat Beta-Amyloid (1-28)
5Arginine (Arg)Glycine (Gly)
10Tyrosine (Tyr)Phenylalanine (Phe)
13Histidine (His)Arginine (Arg)

Structural Determinants of Beta-Amyloid (1-28) Biological Activity in Rodent Systems

The biological activity of Beta-Amyloid (1-28) in rodents is intrinsically linked to its structure, which is dictated by its amino acid sequence. The solution structure of Aβ (1-28) has been shown to be predominantly α-helical in membrane-like environments, with a bend around residue 12. nih.govbohrium.com This conformation is considered soluble and less prone to aggregation. bohrium.com The transition from this α-helical state to a β-sheet structure is a critical event in the early stages of amyloid formation. nih.govbohrium.com

In rodents, the amino acid substitutions at positions 5, 10, and 13 appear to stabilize the α-helical conformation and/or hinder the transition to the β-sheet structure, thereby reducing its propensity to aggregate and exert toxic effects. The proximity of histidine-13 and lysine-16 in the human Aβ (1-28) helix creates a potential binding motif, which is altered in the rodent sequence. nih.govbohrium.com The structural stability and aggregation resistance of the rodent Aβ (1-28) are therefore key determinants of its reduced biological activity in terms of amyloid pathology.

Cellular and Molecular Genesis of Beta Amyloid 1 28 in Rodent Systems

Amyloid Precursor Protein (APP) Processing and Beta-Amyloid (1-28) Generation in Rodent Neurons and Glia

The generation of beta-amyloid (Aβ) peptides, including the Aβ(1-28) fragment, is a pivotal event in the molecular cascade implicated in Alzheimer's disease (AD). In rodent systems, which are instrumental in modeling AD pathology, the process begins with the sequential proteolytic cleavage of the amyloid precursor protein (APP), a type I transmembrane glycoprotein. mdpi.com This processing occurs in both neurons and glial cells, such as astrocytes and microglia, although neurons are the primary source of Aβ in the brain. frontiersin.org

Role of Beta-Secretase and Gamma-Secretase Cleavage in Rodent APP Metabolism

The amyloidogenic pathway, which leads to the formation of Aβ peptides, involves two key enzymatic activities. mdpi.comnih.gov The first step is the cleavage of APP by β-secretase, an aspartyl protease also known as BACE1 (Beta-site APP Cleaving Enzyme 1). mdpi.comnih.gov This cleavage occurs at the N-terminus of the Aβ domain within the ectodomain of APP, releasing a large soluble ectodomain (sAPPβ). nih.gov This initial cleavage leaves a C-terminal fragment of 99 amino acids (C99) anchored in the cell membrane. nih.gov

The second step involves the intramembrane cleavage of the C99 fragment by γ-secretase, a multi-protein complex. nih.gov This cleavage is imprecise and can occur at several positions, leading to the generation of Aβ peptides of varying lengths, most commonly Aβ(1-40) and Aβ(1-42). annualreviews.org While Aβ(1-40) is the more abundant species, Aβ(1-42) is considered more prone to aggregation and is a major component of amyloid plaques. annualreviews.org The generation of the shorter Aβ(1-28) fragment is a part of this complex processing, although it is typically produced at lower levels compared to the longer Aβ species.

It is important to note that there are differences in the APP sequence between humans and rodents (mouse and rat) at three amino acid positions within the Aβ domain. nih.govresearchgate.net These differences make rodent Aβ less prone to aggregation compared to human Aβ. nih.govnih.gov This has led to the development of "humanized" rodent models where the endogenous rodent APP gene is modified to express the human Aβ sequence, resulting in a more robust amyloid pathology. nih.gov

Alternatively, APP can be processed by α-secretase in a non-amyloidogenic pathway. nih.gov This enzyme cleaves within the Aβ domain, thus precluding the formation of Aβ peptides and instead producing a soluble fragment known as sAPPα. nih.gov

Influence of Familial Alzheimer's Disease Mutations on Beta-Amyloid (1-28) Production in Transgenic Rodent Models

Familial Alzheimer's disease (FAD) is a rare, early-onset form of the disease caused by mutations in the genes for APP, presenilin-1 (PSEN1), or presenilin-2 (PSEN2). elsevier.esnih.gov These mutations have been instrumental in the development of transgenic rodent models that recapitulate key aspects of AD pathology.

Many FAD mutations in the APP gene are located near the secretase cleavage sites and can significantly alter APP processing. springermedizin.de For instance, the "Swedish" mutation (K670N/M671L) is located near the β-secretase cleavage site and enhances the cleavage of APP by BACE1, leading to increased production of all Aβ species, including by extension, Aβ(1-28). nih.govspringermedizin.de Other mutations, located near the γ-secretase cleavage site, can alter the cleavage preference, often increasing the ratio of the more aggregation-prone Aβ42 to Aβ40. springermedizin.de

Table 1: Impact of FAD Mutations on Aβ Production in Rodent Models

Mutation Gene Effect on Aβ Production Rodent Model Example
Swedish (K670N/M671L) APP Increases β-secretase cleavage, leading to higher overall Aβ production. nih.govspringermedizin.de Tg2576 springermedizin.de
London (V717I) APP Alters γ-secretase cleavage, increasing the Aβ42/Aβ40 ratio. jneurosci.org 5XFAD jneurosci.org
PSEN1 (M146L, L286V) PSEN1 Alters γ-secretase activity, increasing the Aβ42/Aβ40 ratio. jneurosci.org 5XFAD jneurosci.org

Intracellular Localization and Trafficking of Beta-Amyloid (1-28) in Rodent Cells

The generation of Aβ peptides, including Aβ(1-28), is intimately linked to the intracellular trafficking of APP and the secretases. APP is synthesized in the endoplasmic reticulum (ER) and then traffics through the Golgi apparatus, where it undergoes maturation. nih.govnih.gov From the trans-Golgi network (TGN), APP can be transported to the cell surface. nih.gov

The amyloidogenic processing of APP is believed to occur in various intracellular compartments. The initial β-secretase cleavage can occur in the TGN and endosomes. nih.gov Following this, the C99 fragment can be cleaved by γ-secretase in these same compartments, as well as at the plasma membrane. nih.gov Consequently, Aβ peptides can be generated within these organelles.

Studies in rodent cells, including primary cortical neurons and neuroblastoma cell lines, have shown that Aβ can be found in various intracellular locations. nih.gov These include the ER, Golgi, and endosomal-lysosomal system. nih.gov Furthermore, extracellular Aβ can be taken up by cells through endocytosis and accumulate intracellularly. frontiersin.orgmdpi.com

The trafficking of APP and its processing enzymes is a highly regulated process. Adaptor proteins, such as X11-like (X11L), can bind to APP and influence its trafficking and metabolism, generally suppressing amyloidogenic processing. nih.govnih.gov In rodent models, the absence of proteins like Alcadein α, which forms a complex with APP and X11L, has been shown to enhance the β-cleavage of APP, particularly in endosomes, leading to increased Aβ generation. nih.gov

Table 2: Subcellular Localization of APP Processing and Aβ Generation in Rodent Cells

Cellular Compartment Key Events in Aβ(1-28) Genesis Supporting Evidence
Endoplasmic Reticulum (ER) Synthesis of APP. nih.govnih.gov APP is a transmembrane protein synthesized in the ER. nih.gov
Golgi Apparatus/trans-Golgi Network (TGN) Maturation of APP; potential site for β-secretase cleavage. nih.govnih.gov APP traffics through the Golgi for post-translational modifications. nih.gov
Endosomes Major site for β-secretase cleavage of APP and subsequent γ-secretase cleavage of C99. nih.gov Studies in Alcα-deficient mice show enhanced β-cleavage of APP in endosomes. nih.gov
Plasma Membrane Site of γ-secretase cleavage of C99. nih.gov APP is transported to the cell surface where it can be processed. nih.gov
Lysosomes Degradation of Aβ; potential site of Aβ accumulation. nih.govmdpi.com Internalized extracellular Aβ can be targeted to lysosomes. mdpi.com

Mechanisms of Beta Amyloid 1 28 Induced Neurotoxicity in Rodent Neural Systems

Cellular Vulnerability and Neuronal Degeneration Induced by Beta-Amyloid (1-28) in Rodent Brains

The neurotoxic effects of beta-amyloid peptides are not uniform across all neuronal populations, with certain brain regions and cell types exhibiting greater susceptibility. In rodent models, the hippocampus and cerebral cortex, areas critical for learning and memory, are particularly vulnerable to Aβ-induced damage. frontiersin.org Studies have shown that the administration of Aβ peptides into the brains of rodents can lead to neuronal loss and synaptic damage in these regions. nih.gov

The reasons for this selective vulnerability are multifaceted and are thought to involve factors such as the high metabolic rate of these neurons, their specific receptor profiles, and the intricate synaptic circuitry that can be disrupted by Aβ. nih.govresearchgate.net For instance, the CA1 region of the hippocampus is known to be particularly susceptible to Aβ-induced neurodegeneration. researchgate.net Transgenic mouse models overexpressing mutant forms of human amyloid precursor protein (APP) demonstrate age-dependent cognitive decline and, in some cases, neuronal loss in the hippocampus. nih.gov These models have been instrumental in demonstrating that the accumulation of soluble Aβ oligomers, rather than just the formation of plaques, may be a key trigger for neurotoxicity and cognitive impairment. nih.gov

Beta-Amyloid (1-28)-Mediated Oxidative Stress in Rodent Neurons

Oxidative stress is a critical mechanism through which Aβ peptides, including the (1-28) fragment, exert their toxic effects on neurons. psu.edu This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses. The brain is particularly susceptible to oxidative damage due to its high oxygen consumption, abundance of lipids, and relatively low levels of antioxidant enzymes. mdpi.com

Involvement of Reactive Oxygen Species (ROS) in Beta-Amyloid (1-28) Toxicity

Aβ peptides can directly generate ROS, leading to damage of essential cellular components like proteins, lipids, and DNA. mdpi.comfrontiersin.org The methionine residue at position 35 of the Aβ sequence is thought to be a key player in this process. psu.edu Studies on rodent Aβ(1-42), which shares sequence homology with the (1-28) fragment, have shown that it can induce protein and lipid peroxidation in neurons, effects that can be mitigated by antioxidants. psu.edu This suggests that ROS play a significant role in the neurotoxicity mediated by Aβ peptides. psu.edu Furthermore, Aβ can stimulate enzymes such as NADPH oxidase, which contributes to ROS production and mitochondrial dysfunction. nih.gov

FindingOrganism/Cell TypeImplication for Aβ(1-28) Toxicity
Aβ(1-42)Rat induces protein and lipid peroxidation. psu.eduRodent neuronsSuggests a similar oxidative stress mechanism for Aβ(1-28).
Aβ stimulates NADPH oxidase, increasing ROS. nih.govRodent neuronsPoints to a pathway for Aβ(1-28)-induced oxidative damage.
Antioxidants inhibit Aβ-mediated oxidative stress. psu.eduRodent neuronsHighlights the therapeutic potential of targeting ROS in Aβ toxicity.

Disruption of Mitochondrial Homeostasis by Beta-Amyloid (1-28) in Rodent Cells

Mitochondria, the primary sites of cellular energy production, are major targets of Aβ-induced toxicity. nih.gov Aβ peptides can accumulate within mitochondria, leading to a cascade of detrimental events. nih.govplos.org This includes the disruption of the electron transport chain, which not only impairs ATP synthesis but also increases the production of ROS, creating a vicious cycle of oxidative stress and mitochondrial damage. nih.govactanaturae.ru

Furthermore, Aβ can interfere with mitochondrial dynamics, the balance between mitochondrial fission and fusion that is crucial for maintaining a healthy mitochondrial network. plos.orgfrontiersin.org Aβ promotes mitochondrial fragmentation, leading to an increased number of smaller, dysfunctional mitochondria. plos.orgnih.gov This disruption of mitochondrial morphology and function ultimately compromises neuronal survival. frontiersin.org

Calcium Dysregulation and Excitotoxicity Pathways in Rodent Neurons Exposed to Beta-Amyloid (1-28)

The disruption of intracellular calcium (Ca2+) homeostasis is another key mechanism underlying Aβ-induced neurotoxicity. plos.orgnih.gov Aβ peptides can form pores in the cell membrane, leading to an uncontrolled influx of Ca2+. nih.gov This sustained elevation of intracellular Ca2+ can activate a number of downstream pathways that contribute to neuronal damage and death.

One of the major consequences of Ca2+ dysregulation is excitotoxicity, a process where excessive stimulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal injury. nih.govaginganddisease.org Aβ can exacerbate excitotoxicity by increasing glutamate release and inhibiting its uptake, leading to prolonged activation of NMDA receptors and further Ca2+ influx. aginganddisease.org This can trigger a cascade of events including the production of ROS, mitochondrial dysfunction, and ultimately, cell death. mdpi.com Studies in adult mouse neurons have shown that Aβ fragments can amplify Ca2+ responses, suggesting a destabilizing effect on neuronal Ca2+ homeostasis that increases neuronal vulnerability. nih.gov

Effect of Aβ on Calcium SignalingReceptor/Pathway InvolvedConsequence in Rodent Neurons
Amplification of K+-induced Ca2+ response. nih.govVoltage-gated Ca2+ channelsIncreased neuronal vulnerability.
Increased Ca2+ influx. mdpi.comNMDA receptorsExcitotoxicity and mitochondrial dysfunction.
Release of Ca2+ from endoplasmic reticulum. mdpi.comRyanodine receptors (RyR)Further elevation of cytosolic Ca2+.

Impact of Beta-Amyloid (1-28) on Neuronal Apoptosis Pathways in Rodent Models

Apoptosis, or programmed cell death, is a crucial process in the elimination of damaged or unwanted cells. There is substantial evidence that Aβ peptides can trigger apoptotic pathways in neurons, contributing to the neuronal loss observed in Alzheimer's disease. nih.govfrontiersin.org

Aβ-induced apoptosis involves the activation of a complex signaling cascade. One key pathway involves the c-Jun N-terminal kinase (JNK) pathway, which can lead to the induction of pro-apoptotic factors like Fas ligand. nih.gov The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-w) members, also plays a pivotal role. jneurosci.org Aβ has been shown to alter the expression of these proteins, shifting the balance towards apoptosis. jneurosci.org For instance, Aβ can downregulate the expression of the anti-apoptotic protein Bcl-w. jneurosci.org Furthermore, Aβ can induce the release of pro-apoptotic factors like cytochrome c and Smac from the mitochondria, which in turn activate caspases, the executioners of apoptosis. jneurosci.org Studies in rodent models have demonstrated that inhibiting these apoptotic pathways can protect neurons from Aβ-induced death. nih.gov

Apoptotic Pathway ComponentEffect of Aβ in Rodent ModelsReference
c-Jun N-Terminal Kinase (JNK)Activation leading to apoptosis. nih.gov
Fas LigandInduction leading to apoptosis. nih.gov
Bcl-wDownregulation promoting apoptosis. jneurosci.org
BaxActivation contributing to apoptosis. oatext.com
CaspasesActivation executing apoptosis. nih.govjneurosci.org

Beta Amyloid 1 28 Mediated Neuroinflammation and Glial Responses in Rodent Models

Microglial Activation and Proliferation in Response to Beta-Amyloid (1-28) Accumulation in Rodent Brains

Microglia, the resident immune cells of the central nervous system (CNS), are the first line of defense against pathogens and injury. researchgate.net In rodent models, the accumulation of Beta-Amyloid (1-28) triggers a robust response from microglia, characterized by their activation and proliferation. jneurosci.orgspandidos-publications.com Activated microglia undergo morphological changes, transforming from a resting, ramified state to an amoeboid, phagocytic phenotype. jneurosci.org This activation is a double-edged sword: while it is initially a protective mechanism aimed at clearing Aβ deposits, chronic activation can become detrimental, leading to the sustained release of pro-inflammatory molecules that contribute to neuronal damage. nih.govmdpi.com

Molecular Receptors Mediating Microglial Response to Beta-Amyloid (1-28)

The interaction between Beta-Amyloid (1-28) and microglia is mediated by a variety of cell surface receptors. These receptors, often referred to as pattern recognition receptors (PRRs), recognize the molecular patterns associated with Aβ. nih.govijbs.com Key receptors implicated in this process in rodent models include:

Toll-Like Receptors (TLRs): TLR2 and TLR4, in conjunction with the co-receptor CD14, form a receptor complex that recognizes fibrillar forms of Aβ. nih.govfrontiersin.org This interaction is a critical step in initiating the downstream inflammatory signaling cascade.

Scavenger Receptors: Class A scavenger receptor (SR-A) and CD36 are involved in the binding and internalization of Aβ by microglia. nih.govfrontiersin.org While this facilitates Aβ clearance, the binding of Aβ to CD36 can also trigger an inflammatory response through the activation of the NLRP3 inflammasome. frontiersin.org

Receptor for Advanced Glycation Endproducts (RAGE): RAGE is another receptor that binds to Aβ and mediates its pro-inflammatory effects. nih.gov

Tyrosine Kinase-based Receptors: Fibrillar Aβ peptides can activate a signaling response in primary mouse microglia involving Src family members like Lyn and the non-receptor tyrosine kinase Syk, leading to the production of pro-inflammatory cytokines. jneurosci.org

Dectin-1: This C-type lectin receptor has been shown to directly bind to Aβ, mediating pro-inflammatory responses in microglia. ijbs.com

Amylin Receptors: Studies have shown that functional amylin receptors are expressed on murine microglia and mediate Aβ-induced activation of the NLRP3 inflammasome and subsequent cytokine release. nih.gov

Nucleolin: This shuttling protein has been identified as a receptor on microglia that recognizes and mediates the phagocytosis of Aβ42. jst.go.jp

Molecular Receptors on Microglia for Beta-Amyloid (1-28) in Rodent Models
ReceptorFunction in Microglial ResponseReference
Toll-Like Receptors (TLR2, TLR4) with CD14Recognition of fibrillar Aβ and initiation of inflammatory signaling. nih.govfrontiersin.org
Scavenger Receptor A (SR-A)Binding and internalization of Aβ. nih.govfrontiersin.org
CD36Binding of Aβ, leading to internalization and inflammatory response via NLRP3 inflammasome. frontiersin.org
Receptor for Advanced Glycation Endproducts (RAGE)Binding of Aβ and mediation of pro-inflammatory effects. nih.gov
SykTransduction of signaling for increased cytokine production. jneurosci.org
Dectin-1Direct binding of Aβ and mediation of pro-inflammatory responses. ijbs.com
Amylin ReceptorsMediation of Aβ-induced NLRP3 inflammasome activation and cytokine release. nih.gov
NucleolinRecognition and phagocytosis of Aβ42. jst.go.jp

Release of Pro-inflammatory Cytokines and Chemokines by Activated Microglia

Upon activation by Beta-Amyloid (1-28), microglia release a plethora of pro-inflammatory cytokines and chemokines, which amplify the inflammatory response and contribute to neurotoxicity. researchgate.netfrontiersin.org In rodent models, key inflammatory mediators released by microglia include:

Tumor Necrosis Factor-alpha (TNF-α): A major pro-inflammatory cytokine that can induce neuronal apoptosis and is found at elevated levels in the brains of AD animal models. researchgate.netjneurosci.org TNF-α can also stimulate the production of Aβ by increasing the expression of β-secretase (BACE1). nih.govfrontiersin.org

Interleukin-1beta (IL-1β): A potent pro-inflammatory cytokine that is synthesized and released by activated microglia. researchgate.netnih.gov It plays a crucial role in the progression of AD-like pathology in rodent models and can induce the production of other inflammatory molecules. mdpi.com

Interleukin-6 (IL-6): This pleiotropic cytokine is produced by activated microglia and astrocytes and can stimulate the release of a cascade of other pro-inflammatory molecules. researchgate.netnih.gov

Chemokines: Activated microglia also release various chemokines that attract other immune cells to the site of inflammation, further perpetuating the inflammatory cycle.

Pro-inflammatory Cytokines and Chemokines Released by Microglia in Response to Beta-Amyloid (1-28) in Rodent Models
Cytokine/ChemokineRole in NeuroinflammationReference
Tumor Necrosis Factor-alpha (TNF-α)Induces neuronal apoptosis, stimulates further Aβ production. researchgate.netfrontiersin.orgjneurosci.org
Interleukin-1beta (IL-1β)Potent pro-inflammatory cytokine, induces other inflammatory molecules. researchgate.netnih.govmdpi.com
Interleukin-6 (IL-6)Stimulates the release of a cascade of pro-inflammatory molecules. researchgate.netnih.gov
ChemokinesAttract other immune cells to the site of inflammation. frontiersin.org

Astrocyte Reactivity and Their Role in Beta-Amyloid (1-28)-Induced Neuroinflammation in Rodents

Astrocytes, the most abundant glial cells in the CNS, also play a critical role in the neuroinflammatory response to Beta-Amyloid (1-28). In rodent models, astrocytes in proximity to amyloid plaques become "reactive," a state characterized by hypertrophy and increased expression of glial fibrillary acidic protein (GFAP). royalsocietypublishing.orgnih.gov However, in the early stages of AD-like pathology in some mouse models, astrocytes may initially undergo atrophy before becoming reactive. royalsocietypublishing.orgnih.gov

Reactive astrocytes contribute to neuroinflammation by releasing pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. royalsocietypublishing.org They can also produce Aβ themselves, as reactive astrocytes show increased levels of amyloid precursor protein (APP) and the enzymes required for its cleavage, BACE1 and γ-secretase. royalsocietypublishing.org This creates a vicious cycle where Aβ stimulates astrocyte reactivity, which in turn leads to more Aβ production and inflammation. Furthermore, reactive astrocytes have been observed to tightly associate with and extend processes towards Aβ plaques in mouse models. frontiersin.org

Cross-Talk Between Neurons and Glial Cells in Beta-Amyloid (1-28)-Driven Inflammatory Signaling

The neuroinflammatory process driven by Beta-Amyloid (1-28) is not a one-way street but involves complex and dynamic cross-talk between neurons, microglia, and astrocytes. nih.gov Neurons burdened with intracellular Aβ can themselves produce inflammatory mediators, initiating an early, plaque-independent inflammatory response. pnas.org These neuron-derived signals can then activate and mobilize microglia. pnas.org

Activated microglia, in turn, release pro-inflammatory cytokines that can directly impact neuronal function and viability. nih.gov For instance, TNF-α released by microglia can impair long-term potentiation, a cellular correlate of learning and memory. frontiersin.org Microglia can also induce a specific subtype of reactive astrocytes (A1 astrocytes) that are neurotoxic. frontiersin.org

Astrocytes, when activated by Aβ or microglial-derived signals, contribute to the inflammatory milieu by releasing their own set of cytokines. royalsocietypublishing.org Dysfunctional astrocytes can also impair their supportive roles, such as glutamate (B1630785) uptake, leading to excitotoxicity and further neuronal damage. mdpi.com This intricate web of communication between neurons and glial cells, orchestrated by Beta-Amyloid (1-28), creates a self-perpetuating cycle of neuroinflammation and neurodegeneration in rodent models.

Synaptic and Network Level Dysregulation Induced by Beta Amyloid 1 28 in Rodents

Beta-Amyloid (1-28) Effects on Synaptic Plasticity in Rodent Hippocampus

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. Key forms of synaptic plasticity in the hippocampus are long-term potentiation (LTP) and long-term depression (LTD).

Long-term depression (LTD) is a long-lasting reduction in the efficacy of synaptic transmission and is also crucial for learning and memory processes. The influence of different beta-amyloid species on LTD has been a subject of investigation, with some studies reporting an enhancement of LTD by certain Aβ fragments frontiersin.org. However, there is a notable lack of specific research on the modulation of LTD by the Beta-Amyloid (1-28) fragment in rodent models. Therefore, its role in this form of synaptic plasticity is not yet characterized.

Alterations in Neurotransmitter Release and Receptor Function by Beta-Amyloid (1-28) in Rodent Synapses

Beta-amyloid peptides can disrupt synaptic function by interacting with various neurotransmitter receptors, thereby altering neuronal communication.

N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and their dysregulation by beta-amyloid is a key aspect of synaptic dysfunction in Alzheimer's disease pnas.orgfrontiersin.orgnih.gov. While extensive research has detailed the interactions between Aβ(1-40) and Aβ(1-42) with NMDA receptors, leading to synaptic depression and excitotoxicity, specific studies on the interaction of the Beta-Amyloid (1-28) fragment with NMDA receptors in rodents are not prominently featured in the existing literature probiologists.compnas.org. The specific binding affinity and functional consequences of the Aβ(1-28) fragment on NMDA receptor subunits and channel function remain to be elucidated.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are involved in cognitive functions, and their interaction with beta-amyloid has been implicated in the cholinergic deficits observed in Alzheimer's disease. Research has shown that the Aβ fragment (12-28), which is a significant portion of the Aβ(1-28) peptide, demonstrates notable effects on nAChRs in the rat hippocampus and neocortex. Studies on isolated presynaptic nerve endings have revealed that Aβ(12-28) is nearly as effective as Aβ(1-42) in inhibiting nicotine-induced calcium responses nih.govjneurosci.org. This suggests that the nicotinic receptor-binding motif may be contained within this region of the Aβ peptide nih.govjneurosci.org. Specifically, Aβ(12-28) has been shown to interact strongly with α7-nAChRs nih.govjneurosci.org. This interaction can block nicotine-induced currents in hippocampal neurons, indicating that the Aβ(1-28) fragment likely shares this ability to modulate cholinergic neurotransmission by acting on presynaptic nAChRs nih.govjneurosci.org.

Interactive Data Table: Effect of Beta-Amyloid Fragments on Nicotine-Induced Responses in Rodent Synaptosomes

CompoundConcentrationSpeciesBrain RegionEffect on Nicotine-Induced ResponseReceptor Subtype Implicated
Beta-Amyloid (12-28)100 nMRatHippocampus, NeocortexInhibitionα7-nAChR
Beta-Amyloid (1-42)100 nMRatHippocampus, NeocortexInhibitionα7-nAChR, non-α7-nAChR

Dendritic Spine Pathology and Synaptic Loss Induced by Beta-Amyloid (1-28) in Rodent Brain Regions

Dendritic spines are small protrusions on dendrites that are the primary sites of excitatory synapses. Their loss is a major correlate of cognitive decline in Alzheimer's disease. Various beta-amyloid species have been shown to cause a reduction in dendritic spine density and lead to synaptic loss in different rodent models eneuro.orgnih.govpnas.orgplos.orgfrontiersin.org. While there is substantial evidence for the synaptotoxic effects of Aβ oligomers, leading to dendritic simplification and spine loss, specific studies isolating the effect of the Beta-Amyloid (1-28) fragment on these structural changes are scarce eneuro.orgnih.govpnas.orgplos.orgfrontiersin.org. Early studies have suggested that truncated Aβ fragments, including Aβ(1-28), can have neurotrophic effects, which contrasts with the synaptotoxic effects of longer Aβ species probiologists.com. However, a detailed morphological analysis of dendritic spines and synaptic density in rodent brains following exposure to the Aβ(1-28) fragment is needed to clarify its specific role in synaptic integrity.

Endogenous Clearance and Degradation Pathways of Beta Amyloid 1 28 in Rodent Brains

Enzymatic Degradation of Beta-Amyloid (1-28) by Proteases in Rodents

A critical mechanism for regulating Aβ levels in the brain is its breakdown by a variety of proteases. acs.org These enzymes cleave Aβ into smaller, less toxic fragments that are more easily cleared. acs.org Several key proteases have been identified in rodent models as major players in the degradation of Aβ peptides.

Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE) are two of the most extensively studied Aβ-degrading enzymes. pnas.org Both have been shown to play significant roles in the catabolism of Aβ in rodent brains.

Neprilysin (NEP) is a membrane-bound neutral endopeptidase that is highly expressed in the brain, particularly at presynaptic terminals. scirp.org Studies in rodent models have demonstrated that NEP is a rate-limiting enzyme in the degradation of Aβ. scirp.org Genetic deletion of NEP in mice leads to an increase in brain Aβ levels, highlighting its crucial role in Aβ clearance. jneurosci.orgoup.com While much of the research has focused on Aβ(1-40) and Aβ(1-42), NEP is capable of degrading various Aβ fragments. It is considered a primary regulator of extracellular Aβ deposition. mdpi.com

Insulin-Degrading Enzyme (IDE) is a cytosolic protease that can also be secreted from cells and is known for its ability to degrade insulin (B600854) and other small proteins, including Aβ. pnas.orgnih.gov In contrast to NEP, IDE primarily degrades soluble, monomeric forms of Aβ. mdpi.com Studies using IDE-deficient mice have shown an increase in soluble Aβ levels in the brain. jneurosci.org While IDE's primary substrates are the longer Aβ peptides, its broad specificity suggests it also contributes to the degradation of shorter fragments like Aβ(1-28). Research indicates that NEP and IDE may work synergistically to clear Aβ from the brain. jneurosci.org

EnzymePrimary LocationPrimary Aβ Substrate FormEffect of Deficiency in Rodent Models
Neprilysin (NEP) Presynaptic membranesInsoluble, aggregated AβIncreased Aβ plaque formation jneurosci.org
Insulin-Degrading Enzyme (IDE) Cytosol, secretedSoluble, monomeric AβIncreased soluble Aβ levels jneurosci.orgmdpi.com

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. mdpi.com Several MMPs have been implicated in the degradation of Aβ peptides in rodent models. mdpi.comfrontiersin.org

MMP-2 and MMP-9 , also known as gelatinases, are secreted by glial cells and neurons and have been shown to degrade both soluble and fibrillar forms of Aβ. nih.govoup.com Studies in APP/PS1 transgenic mice have revealed that astrocytes surrounding amyloid plaques exhibit enhanced expression of MMP-2 and MMP-9. nih.gov Furthermore, research in mmp-2 and mmp-9 knockout mice showed significant increases in the steady-state levels of brain Aβ compared to wild-type controls. nih.gov These findings suggest that MMP-2 and MMP-9 contribute to the extracellular clearance of Aβ by promoting its breakdown. nih.gov While specific studies on Aβ(1-28) are limited, the broad substrate specificity of these MMPs suggests they are also capable of degrading this shorter fragment.

MMPCellular Source in BrainAβ Substrate FormKey Findings in Rodent Models
MMP-2 Astrocytes, NeuronsSoluble and Fibrillar AβDeletion results in greater Aβ accumulation compared to MMP-9 knockout. nih.gov
MMP-9 Astrocytes, Neurons, MicrogliaSoluble and Fibrillar AβDegrades Aβ fibrils in vitro and compact plaques in situ. frontiersin.org

Glial Cell-Mediated Phagocytosis and Clearance of Beta-Amyloid (1-28) Aggregates in Rodents

Glial cells, particularly microglia and astrocytes, play a crucial role in the innate immune response of the central nervous system and are actively involved in the clearance of Aβ aggregates through phagocytosis. biomolther.orgnih.gov

Microglia , the resident macrophages of the brain, are considered the primary phagocytic cells responsible for engulfing and degrading Aβ. mdpi.comnih.gov In rodent models, microglia have been observed to migrate towards and surround amyloid plaques, where they internalize Aβ aggregates. mdpi.com This process is mediated by various cell surface receptors, including Toll-like receptors (TLRs) and scavenger receptors. nih.gov Studies using primary mouse microglial cells have shown that they can effectively phagocytose Aβ. nih.gov

Astrocytes , while not as efficient as microglia, also contribute to the phagocytic clearance of Aβ. nih.gov In situations where microglial function is compromised, astrocytes can compensate to some extent in clearing Aβ deposits. mdpi.com Research in rodent models has shown that astrocytes can internalize and degrade Aβ, although the specific mechanisms are still under investigation.

The phagocytic capacity of glial cells can be influenced by their activation state. While acute activation can promote Aβ clearance, chronic inflammation, a hallmark of Alzheimer's disease, may impair the phagocytic function of these cells. researchgate.net

Transport Mechanisms of Beta-Amyloid (1-28) Across the Blood-Brain Barrier in Rodent Models

The blood-brain barrier (BBB) is a highly selective barrier that regulates the passage of substances between the peripheral circulation and the brain. The transport of Aβ across the BBB is a critical pathway for its clearance from the brain. nih.gov This bidirectional transport is mediated by specific receptors on the brain endothelial cells.

Efflux from the Brain: The primary receptor responsible for transporting Aβ out of the brain is the Low-density lipoprotein receptor-related protein 1 (LRP1) . nih.gov LRP1 is predominantly located on the abluminal side (brain side) of the BBB. nih.gov In rodent models, it has been shown that LRP1 mediates the rapid clearance of Aβ from the brain into the blood. nih.gov Reduced expression of LRP1, which can occur with aging, has been associated with decreased Aβ clearance and increased brain Aβ levels in rodents. nih.gov Another key transporter involved in Aβ efflux is the ATP-binding cassette transporter ABCC1 . oup.comjci.org Studies in mice have shown that a deficiency in ABCC1 leads to a significant increase in cerebral Aβ levels. jci.org

Influx into the Brain: The Receptor for Advanced Glycation End products (RAGE) is the main receptor mediating the transport of circulating Aβ into the brain. nih.govvaincrealzheimer.org RAGE is located on the luminal side (blood side) of the BBB. nih.gov Increased expression of RAGE has been observed in mouse models of Alzheimer's disease, potentially exacerbating Aβ accumulation in the brain. nih.gov

While most transport studies have utilized Aβ(1-40) and Aβ(1-42), the involvement of these receptors in the transport of various Aβ species suggests they also play a role in the clearance of the Aβ(1-28) fragment from the rodent brain.

Transport DirectionKey Receptor/TransporterLocation on BBBFunction in Rodent Models
Efflux (Brain to Blood) LRP1 Abluminal (Brain Side)Mediates rapid clearance of Aβ from the brain. nih.gov
Efflux (Brain to Blood) ABCC1 Not specifiedDeficiency increases cerebral Aβ levels. jci.org
Influx (Blood to Brain) RAGE Luminal (Blood Side)Mediates transport of circulating Aβ into the brain. nih.gov

Experimental Rodent Models for Studying Beta Amyloid 1 28 Pathology

Transgenic Mouse and Rat Models Overexpressing Human APP Mutations and Their Relevance to Beta-Amyloid (1-28) Studies

Transgenic rodent models that overexpress human amyloid precursor protein (APP) with familial Alzheimer's disease (FAD) mutations are foundational tools in amyloid research. mdpi.comsemanticscholar.orgnih.gov While many of these models are designed to study the full-length beta-amyloid peptides (Aβ1-40/42), their relevance to Beta-Amyloid (1-28) research lies in the fundamental processing of APP. The enzymatic cleavage of APP by β- and γ-secretases produces a range of Aβ fragments, and understanding the factors that influence this process is key.

Similarly, transgenic rat models have been developed to express human APP and presenilin-1 (PS1) mutations. aginganddisease.orgjneurosci.org For instance, the TgF344-AD rat model expresses mutant human APP (APPsw) and PS1 (PS1ΔE9), leading to age-dependent cerebral amyloidosis. jneurosci.org While data specifically focusing on Beta-Amyloid (1-28) in these models is limited in publicly available research, they offer a larger and physiologically distinct system compared to mice, which can be advantageous for certain experimental procedures and for studying the broader consequences of amyloid pathology. researchgate.net

The relevance of these models to Beta-Amyloid (1-28) studies is primarily indirect. They allow researchers to investigate the general consequences of increased amyloidogenic processing of APP. By studying the complex mixture of Aβ peptides produced in these animals, it is possible to explore the generation and potential pathological roles of various Aβ fragments, including Beta-Amyloid (1-28).

Table 1: Selected Transgenic Rodent Models and Their Relevance to Beta-Amyloid Studies

ModelSpeciesTransgene(s)Key Pathological FeaturesRelevance to Beta-Amyloid (1-28) Studies
Tg2576MouseHuman APP695 with Swedish mutation (K670N/M671L)Age-dependent increase in Aβ levels and plaque formation. escholarship.orgfrontiersin.orgAllows for the study of the general effects of increased amyloidogenic APP processing.
APP23MouseHuman APP751 with Swedish mutation (K670N/M671L)Develops amyloid plaques starting at 6 months of age. semanticscholar.orgpnas.orgProvides a model to investigate the consequences of chronic Aβ accumulation.
5XFADMouseHuman APP with Swedish, Florida, and London mutations; Human PS1 with M146L and L286V mutationsRapid and aggressive amyloid pathology. nih.govmdpi.comaginganddisease.orgUseful for studying the acute effects of high Aβ loads.
TgF344-ADRatHuman APP with Swedish mutation; Human PS1 with ΔE9 mutationAge-dependent cerebral amyloidosis and cognitive deficits. nih.govjneurosci.orgOffers a larger animal model for more complex experimental manipulations.

Exogenous Beta-Amyloid (1-28) Administration Models in Rodents

To more directly study the specific effects of Beta-Amyloid (1-28), researchers utilize models involving the exogenous administration of this peptide into the rodent brain. These models allow for precise control over the timing, location, and form of the administered amyloid species.

Intracerebroventricular (ICV) injection is a common method for delivering substances into the cerebrospinal fluid, allowing for widespread distribution throughout the brain. Studies have shown that ICV administration of beta-amyloid peptides can induce cognitive deficits in mice. nih.govresearchgate.net While much of this research has focused on Aβ1-40 and Aβ1-42, the methodology is directly applicable to the study of Beta-Amyloid (1-28). For example, early studies demonstrated that ICV administration of a synthetic peptide homologous to Beta-Amyloid (1-28) caused amnesia for footshock active avoidance training in mice in a dose-dependent manner. pnas.org

Intrahippocampal injection allows for the targeted delivery of Beta-Amyloid (1-28) to a brain region critically involved in learning and memory. This approach is particularly useful for investigating the localized effects of the peptide on synaptic plasticity and neuronal viability. Research has shown that intrahippocampal injections of the Beta-Amyloid (1-28) fragment can induce behavioral deficits in rats, including impaired learning acquisition in a passive avoidance task. nih.gov These effects were observed to be durable, suggesting that the peptide can initiate long-lasting pathological changes. nih.gov Interestingly, in one study, while cognitive performance was impaired, there was no significant neuronal loss in the dentate gyrus, suggesting that the behavioral deficits may be related to more subtle synaptic dysfunction. nih.gov

The aggregation state of beta-amyloid peptides is a critical determinant of their neurotoxicity. Soluble oligomeric species are now widely considered to be the most synaptotoxic form of Aβ. Synthetic Beta-Amyloid (1-28) can be prepared in different aggregation states, including as monomers, oligomers, and fibrils, allowing researchers to investigate the specific contributions of each form to the observed pathology.

Studies using synthetic Aβ oligomers have demonstrated their ability to impair long-term memory in rodents. pnas.orgnih.govnih.gov While much of this work has utilized Aβ1-42, the principles are directly transferable to the study of Beta-Amyloid (1-28) oligomers. The use of well-characterized synthetic oligomeric preparations is crucial for ensuring the reproducibility of experimental findings. nih.gov

Fibrillar forms of beta-amyloid, the primary component of amyloid plaques, have also been studied. While initially thought to be the primary toxic species, recent evidence suggests that fibrils may be less acutely toxic to synapses than oligomers. However, they can still contribute to neuroinflammation and neuronal damage. The injection of synthetic fibrillar Beta-Amyloid (1-28) can be used to model the effects of plaque-like deposits in the rodent brain.

Table 2: Findings from Exogenous Beta-Amyloid (1-28) Administration Studies

Administration RouteRodent SpeciesBeta-Amyloid SpeciesObserved EffectsReference
IntracerebroventricularMouseSynthetic [Gln11]beta-(1-28)Dose-dependent amnesia for footshock active avoidance training. pnas.org pnas.org
IntrahippocampalRatBeta-amyloid (1-28) proteinTransient reduction in psychomotor coordination and durable learning impairment in a passive avoidance task. nih.gov nih.gov

In Vitro Rodent Primary Neuronal and Glial Cell Culture Systems for Beta-Amyloid (1-28) Research

In vitro models using primary rodent cells provide a controlled environment to dissect the cellular and molecular mechanisms of Beta-Amyloid (1-28) neurotoxicity. These systems allow for detailed investigations that are often not feasible in vivo.

Primary neuronal cultures, typically derived from the cortex or hippocampus of embryonic or neonatal rodents, are a valuable tool for studying the direct effects of Beta-Amyloid (1-28) on neuronal health and function. These cultures can be used to assess parameters such as cell viability, synaptic integrity, and electrophysiological activity following exposure to the peptide. For example, primary cortical neurons isolated from Tg2576 mice, which overexpress a mutant form of human APP, have been shown to be more vulnerable to oxygen and glucose deprivation. biologists.com This system could be adapted to study the specific contribution of Beta-Amyloid (1-28) to this increased vulnerability.

Glial cells, including astrocytes and microglia, play a critical role in the brain's response to amyloid pathology. Primary glial cell cultures, or co-cultures and tri-cultures containing neurons, astrocytes, and microglia, are essential for studying the neuroinflammatory aspects of Beta-Amyloid (1-28) toxicity. nih.govresearchgate.netscienceopen.com These culture systems can be used to investigate how Beta-Amyloid (1-28) activates microglia and astrocytes, leading to the release of pro-inflammatory cytokines and other potentially neurotoxic molecules. For instance, a tri-culture model of rat primary neurons, astrocytes, and microglia has been used to study microglial function in the context of Aβ clearance and the resulting proteomic response. nih.gov This model would be well-suited to investigate the specific interactions between Beta-Amyloid (1-28) and different cell types in the central nervous system.

Investigational Interventions Targeting Beta Amyloid 1 28 in Rodent Studies

Immunotherapeutic Approaches Targeting Beta-Amyloid (1-28) in Mouse Models

Immunotherapy has emerged as a significant strategy in targeting beta-amyloid peptides. In mouse models, both passive and active immunization approaches have been explored to reduce the amyloid burden and its associated pathologies.

Passive immunotherapy involves the direct administration of monoclonal antibodies that target specific epitopes of the Aβ peptide. One study utilized an antibody specifically directed against the amino acids 1-28 of beta-amyloid. nih.gov A single injection of this antibody into the third ventricle of 10-month-old Tg2576 mice resulted in a reduction of the cerebral plaque load. nih.gov This intervention also decreased the number of interleukin-1β expressing microglia surrounding the plaques. nih.gov

Active immunization aims to stimulate the host's immune system to generate its own antibodies against Aβ. A synthetic peptide vaccine, UB-311, couples a helper T-cell epitope to the Aβ1–14 sequence, a segment within the larger Aβ (1-28) fragment. scispace.com In a transgenic mouse model of Alzheimer's disease (hAPP751), administration of UB-311 led to a reduction in the levels of Aβ1–42 oligomers and protofibrils, as well as a decrease in the extracellular amyloid plaque load. scispace.com These findings suggest that targeting the N-terminal region of Aβ can be effective. nih.gov

Table 1: Research Findings on Immunotherapeutic Approaches Targeting Beta-Amyloid (1-28) in Mouse Models
InterventionTarget EpitopeMouse ModelKey FindingsCitation
Passive Immunotherapy (Monoclonal Antibody)Aβ 1-28Tg2576Reduced cerebral plaque load; Decreased number of IL-1β expressing microglia around plaques. nih.gov
Active Immunization (UB-311 Vaccine)Aβ 1-14hAPP751Reduced levels of Aβ1-42 oligomers and protofibrils; Decreased extracellular amyloid plaque load. scispace.com

Pharmacological Modulators of Beta-Amyloid (1-28) Toxicity and Aggregation in Rodents

Pharmacological strategies aim to interfere with the aggregation process of beta-amyloid or mitigate its neurotoxic effects. These approaches involve various molecules that can interact with Aβ peptides.

Certain endogenous molecules have been found to modulate Aβ aggregation. For instance, α1-antichymotrypsin has been shown to interact with the 11-28/29-42 sequences of beta-amyloid, which influences fibrillogenesis. scielo.br Studies in transgenic mice that overexpress both human amyloid precursor protein (APP) and α1-antichymotrypsin revealed a significantly higher number of amyloid plaques at earlier ages compared to mice expressing only human APP. scielo.br

Another approach involves the use of synthetic peptides designed to disrupt the formation of β-sheet structures, which are characteristic of amyloid fibrils. These "β-sheet breaker peptides," such as LPFFD, have been found to inhibit the fibrillogenesis of Aβ and even dissolve pre-formed fibrils. scielo.br In a rat model of cerebral amyloidosis, the LPFFD peptide was shown to reduce the in vivo deposition of Aβ and also diminish the extent of IL-1 positive microglial cells surrounding the amyloid deposits. scielo.br

Table 2: Research Findings on Pharmacological Modulators of Beta-Amyloid (1-28) Toxicity and Aggregation in Rodents
ModulatorMechanism of ActionRodent ModelKey FindingsCitation
α1-antichymotrypsinInteracts with Aβ sequences 11-28/29-42, influencing fibrillogenesis.Transgenic mice overexpressing human APP and α1-antichymotrypsinSignificantly higher number of amyloid plaques at earlier ages. scielo.br
LPFFD (β-sheet breaker peptide)Inhibits Aβ fibrillogenesis and dissolves pre-formed fibrils.Rat model of cerebral amyloidosisReduced in vivo deposition of Aβ; Reduced IL-1 positive microglial cells around deposits. scielo.br

Genetic Manipulation Strategies Affecting Beta-Amyloid (1-28) Production or Clearance in Rodent Models

Genetic manipulation in rodent models has been instrumental in understanding the pathways of beta-amyloid production and clearance. These models often involve the introduction of human genes associated with familial Alzheimer's disease or the modification of endogenous genes.

The production of Aβ peptides, including the (1-28) fragment, is a result of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. frontiersin.org A critical genetic strategy to understand this process has been the development of BACE1 knockout mice. Studies have shown that the knockout of BACE1 in mice leads to a complete depletion of neuronal Aβ secretion, demonstrating the essential role of this enzyme in Aβ generation. frontiersin.org

To study Aβ accumulation without the potential artifacts of overexpressing the entire APP gene, knock-in mouse models have been created. aginganddisease.org The AppNL-F mouse model, for example, includes a humanized Aβ region within the endogenous mouse APP gene, along with Swedish and Iberian mutations that lead to increased total Aβ and a higher proportion of Aβ42, respectively. aginganddisease.org This model exhibits Aβ accumulation starting from an early age, with the initial formation of amyloid plaques detected at 6 months. aginganddisease.org

Combining genetic strategies with other interventions has also provided valuable insights. In tet-off APP transgenic mice, where transgenic Aβ production can be suppressed by doxycycline, combining this suppression with passive anti-Aβ immunotherapy resulted in a significant reduction of pre-existing amyloid deposits. jneurosci.orgnih.gov This approach demonstrated that arresting the production of new Aβ allows for more effective microglial clearance of the static amyloid burden. jneurosci.orgnih.gov

Table 3: Research Findings on Genetic Manipulation Strategies Affecting Beta-Amyloid (1-28) in Rodent Models
Genetic Model/StrategyDescriptionKey Findings Regarding AβCitation
BACE1 Knockout MiceMice lacking the gene for the β-secretase enzyme (BACE1).Complete depletion of neuronal Aβ secretion. frontiersin.org
AppNL-F Knock-in MiceMice with a humanized Aβ region and familial AD mutations integrated into the endogenous mouse APP gene.Exhibits age-dependent Aβ accumulation and plaque formation without APP overexpression. aginganddisease.org
tet-off APP Transgenic MiceTransgenic mice where APP expression can be turned off (e.g., by doxycycline).Suppression of Aβ production prevents further plaque deposition and, when combined with immunotherapy, enhances clearance of existing plaques. jneurosci.orgnih.gov

Future Directions and Unanswered Questions in Beta Amyloid 1 28 Rodent Research

Bridging the Gap Between In Vitro and In Vivo Findings of Beta-Amyloid (1-28) Effects

A pivotal in vivo study from 1998 provides the most direct insight into the effects of Aβ (1-28) in a rodent model. In this experiment, different Aβ fragments were injected directly into the hippocampus of rats to assess their neurotoxic potential. The results showed a stark contrast between the effects of Aβ (1-40) and Aβ (1-28).

Table 1: Comparative Neurotoxic Effects of Aβ Fragments in Rat Hippocampus

Aβ Fragment Injected Observed Effect in CA1 Subfield of Hippocampus Reference
Beta-Amyloid (1-40) Extensive neuronal degeneration and depletion along long stretches of the CA1 subfield. nih.gov
Beta-Amyloid (1-28) Neuronal degeneration or depletion was limited to a small area immediately around the needle implant site. nih.gov

| Beta-Amyloid (1-42) | Similar to Aβ (1-28), neurodegeneration was confined to the area of mechanical injury from the injection. | nih.gov |

This interactive table summarizes the key in vivo findings regarding Aβ (1-28) neurotoxicity in a rat model.

The finding that Aβ (1-28) did not produce widespread neuronal death, unlike Aβ (1-40), suggests it is significantly less toxic in vivo. nih.gov However, without corresponding in vitro studies that systematically compare the aggregation propensity and cytotoxicity of Aβ (1-28) against other fragments on rodent neurons, the reasons for this difference remain speculative. Future research must conduct parallel in vitro and in vivo experiments to determine if the reduced toxicity of Aβ (1-28) is due to a lower tendency to form toxic oligomers or a different mode of interaction with neuronal membranes and receptors.

Development of Advanced Rodent Models for Specific Beta-Amyloid (1-28)-Related Phenotypes

Rodent models are indispensable tools for studying the mechanisms of disease. aginganddisease.orgnih.gov Current transgenic mouse and rat models of amyloid pathology are almost exclusively designed to overexpress human APP with mutations that increase the production of Aβ (1-40) and Aβ (1-42), aiming to replicate the amyloid plaques seen in Alzheimer's disease. frontiersin.orgmdpi.com There are currently no established transgenic or knock-in rodent models that specifically generate or accumulate the Aβ (1-28) fragment.

The creation of such models is a crucial future step. A mouse or rat model engineered to produce Aβ (1-28) would allow researchers to investigate the long-term consequences of its presence in the brain. Does chronic exposure to Aβ (1-28) lead to subtle cognitive deficits, inflammatory responses, or changes in synaptic function? Does it have a protective effect, or is it neutral? Developing a specific Aβ (1-28) model, perhaps by engineering the γ-secretase cleavage site in the APP gene, would be invaluable for dissecting the unique biological signature of this peptide fragment, distinct from the more-studied longer forms.

Identification of Novel Therapeutic Targets Based on Rodent Beta-Amyloid (1-28) Mechanisms

The identification of therapeutic targets is predicated on a clear understanding of a molecule's pathogenic or physiological mechanisms. nih.gov Current therapeutic strategies targeting Aβ focus on inhibiting its production (via β- and γ-secretase inhibitors), preventing its aggregation, or enhancing its clearance (via immunotherapy). nih.govmdpi.com These strategies are based on the hypothesis that oligomeric forms of Aβ (1-40) and Aβ (1-42) are the primary toxic species.

As the fundamental biological role and mechanisms of Aβ (1-28) in rodents are unknown, no therapeutic targets have been identified. If future research using specific rodent models reveals that Aβ (1-28) has a unique and important physiological function, for instance in synaptic regulation, then therapeutic strategies might need to be refined to avoid interfering with it. Conversely, if Aβ (1-28) is found to contribute to pathology, perhaps by acting as a seed for other Aβ species or by interacting with specific cellular partners, then its unique structure could be exploited to develop highly targeted therapies. The initial finding that it is less toxic than Aβ (1-40) in rats suggests that promoting the cleavage of APP into Aβ (1-28) at the expense of longer, more toxic forms could even be a potential therapeutic avenue. nih.gov However, this remains highly speculative without further foundational research in dedicated rodent models.

Q & A

Q. How to design longitudinal studies assessing Beta-Amyloid (1-28) accumulation in aging rodent models?

  • Methodological Answer : Use transgenic mice (e.g., APP-overexpressing strains) or wild-type rodents injected intracerebroventricularly with Aβ1-28. Collect cerebrospinal fluid (CSF) and brain tissue at 3, 6, and 12 months. Quantify Aβ1-28 via ELISA and correlate with behavioral outcomes (e.g., Morris water maze). Include age-matched controls and account for sex differences in amyloid burden .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.